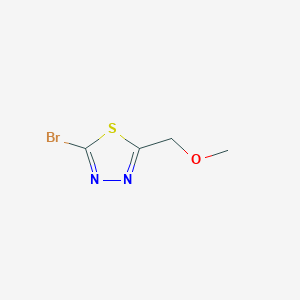

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole

Descripción

Propiedades

IUPAC Name |

2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFHBDROTUDXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605830 | |

| Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61450-91-7 | |

| Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 1,3,4-Thiadiazoles

Bromination is a common method to introduce bromine into thiadiazole derivatives. The process typically involves:

- Starting Material : 1,3,4-thiadiazole or its derivatives.

- Reagents : Bromine or brominating agents (e.g., N-bromosuccinimide).

- Conditions : The reaction is usually conducted in a solvent such as acetic acid or dichloromethane at controlled temperatures.

$$

\text{1,3,4-Thiadiazole} + \text{Br}_2 \xrightarrow{\text{Solvent}} \text{2-Bromo-1,3,4-thiadiazole}

$$

This method is effective but may require optimization to minimize side reactions and improve yield.

Methoxymethylation

The introduction of the methoxymethyl group can be achieved through various alkylation methods:

- Starting Material : 2-bromo-5-thiadiazole or similar derivatives.

- Reagents : Formaldehyde dimethyl acetal or methoxymethyl chloride.

- Conditions : The reaction is typically performed in the presence of a base (e.g., sodium hydride) under reflux conditions.

$$

\text{2-Bromo-5-thiadiazole} + \text{Formaldehyde Dimethyl Acetal} \xrightarrow{\text{Base}} \text{2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole}

$$

Detailed Preparation Methods

Method A: Direct Bromination and Methoxymethylation

This method combines bromination and methoxymethylation in a single step for efficiency.

Reagents :

- Bromine (Br₂)

- Methoxymethyl chloride

- Base (e.g., sodium hydride)

-

- Dissolve 1,3,4-thiadiazole in an appropriate solvent.

- Add bromine dropwise while maintaining low temperatures to control the reaction rate.

- After completion of bromination, add methoxymethyl chloride along with a base.

- Heat the mixture to reflux for several hours.

Expected Yield : Typically high due to simultaneous reactions.

Method B: Sequential Reactions

This method involves separate steps for bromination and methoxymethylation.

Step 1: Bromination

Dissolve thiadiazole in acetic acid.

Add bromine dropwise at room temperature.

Isolate the product after completion.

Step 2: Methoxymethylation

React the bromo derivative with formaldehyde dimethyl acetal in the presence of sodium hydride.

Purify the product through recrystallization.

Comparative Analysis of Methods

| Method | Steps Required | Yield (%) | Reaction Time | Comments |

|---|---|---|---|---|

| Direct Method | One-step | High | Short | Efficient but requires careful control of conditions |

| Sequential | Two-step | Moderate to High | Moderate | Allows for purification between steps |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazoles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity : One of the most promising applications of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is in the development of anticancer agents. Research has shown that derivatives of thiadiazoles exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds related to this structure have been synthesized and evaluated for their ability to inhibit cancer cell growth, showing IC50 values ranging from 10 to 30 μM against breast and colon cancer cell lines .

Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that structural modifications at specific positions on the thiadiazole ring can enhance selectivity and potency against particular cancer types .

Agricultural Applications

Pesticide Development : The compound also shows potential as a building block for the synthesis of agricultural chemicals, particularly pesticides. Thiadiazole derivatives are known to possess antimicrobial properties, which can be harnessed to develop effective fungicides and herbicides. The incorporation of bromine and methoxymethyl groups can enhance the biological activity of these compounds .

Synthesis and Chemical Properties

The synthesis of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the bromination of thiadiazole derivatives followed by alkylation reactions. The preparation methods focus on optimizing yield and purity while minimizing environmental impact. For instance, recent innovations in synthesis have aimed at reducing waste and costs associated with the production processes .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A (related to 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole) | MCF-7 (Breast) | 20 | High selectivity |

| Compound B | HTC-116 (Colon) | >30 | Moderate activity |

| Compound C | MDA-MB-231 (Breast) | 25 | Encouraging results |

Table 2: Synthesis Methods for Thiadiazoles

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Bromination followed by alkylation | 85% | Low waste generation |

| Direct synthesis from thioketones | 75% | Moderate waste generation |

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence the compound’s binding affinity and specificity for its molecular targets. The thiadiazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s overall activity .

Comparación Con Compuestos Similares

Key Observations :

- Methoxymethyl vs. Alkyl Groups : The methoxymethyl group (-CH2OCH3) introduces both steric bulk and electron-donating effects via the methoxy oxygen, enhancing solubility in polar solvents compared to purely alkyl-substituted analogs like 2-bromo-5-ethyl-1,3,4-thiadiazole .

- Bromine Reactivity : The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups, as demonstrated for 2-bromo-5-ethyl-1,3,4-thiadiazole .

Actividad Biológica

2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole can be represented as follows:

- Molecular Formula : C₅H₆BrN₂OS

- Molecular Weight : 221.08 g/mol

This compound features a bromine atom and a methoxymethyl group at specific positions on the thiadiazole ring, which may influence its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole exhibits significant activity against various bacterial strains. For instance:

- In vitro Studies : Compounds with thiadiazole moieties have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of halogen and methoxy groups enhances their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of thiadiazoles is notable in several studies:

- Cytotoxicity Tests : In vitro assays have demonstrated that 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. For example, compounds in this category have shown IC50 values in the low micromolar range against lung cancer (A549) and breast cancer (MCF7) cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds may act through pathways involving the inhibition of key kinases like ERK1/2 .

Study 1: Cytotoxic Properties

A study evaluated a series of thiadiazole derivatives, including 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole. The findings indicated significant cytotoxic effects against various human cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | A549 (Lung) | 5.25 |

| 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | MCF7 (Breast) | 6.10 |

These results highlight the compound's potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiadiazoles indicated that derivatives with methoxy and bromo substituents displayed enhanced activity against pathogenic bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings suggest that structural modifications significantly impact the biological activity of thiadiazoles .

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole, and how are reaction conditions optimized?

The synthesis typically involves bromination of precursor thiadiazole derivatives. A common method starts with cyclization of thiosemicarbazide with a carboxylic acid to form a 2-amino-1,3,4-thiadiazole intermediate, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . Key parameters include solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>97%) .

Q. How is structural confirmation performed for brominated thiadiazole derivatives?

Structural elucidation relies on single-crystal X-ray diffraction for unambiguous confirmation of the substitution pattern and stereochemistry . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify methoxymethyl (-OCH) and bromine positions .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., CHBrNOS, MW 225.99 g/mol) .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxymethyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine enhances electrophilic aromatic substitution, while the methoxymethyl group introduces steric hindrance. Studies on analogous compounds (e.g., 5-bromo-1,3,4-thiadiazole-2-amine) show that Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh)) and optimized base conditions (e.g., NaCO) to achieve >80% yield . Computational DFT analysis can predict regioselectivity in such reactions.

Q. What methodologies resolve contradictions in spectroscopic data for thiadiazole derivatives?

Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic processes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR spectra under specific conditions, aiding in peak assignment . For example, the methoxymethyl group’s H NMR signal (δ 3.3–3.5 ppm) may split due to restricted rotation, resolved via variable-temperature NMR .

Q. How are thiadiazole derivatives evaluated for biological activity in drug discovery?

- Antimicrobial assays : Broth microdilution (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Tyrosinase or acetylcholinesterase inhibition assays using UV-Vis spectroscopy to monitor substrate conversion .

- Cellular uptake studies : Fluorescence tagging (e.g., dansyl derivatives) to track intracellular localization .

Methodological Challenges and Solutions

Q. How is bromination site selectivity controlled in polyfunctional thiadiazoles?

Selectivity depends on directing groups and reaction conditions. For example, in 5-(methoxymethyl)-1,3,4-thiadiazole, bromination at C2 is favored due to the electron-donating methoxymethyl group activating the adjacent position. Using milder brominating agents (e.g., CuBr instead of Br) reduces over-bromination .

Q. What strategies mitigate degradation during storage of brominated thiadiazoles?

- Storage conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits bromine loss .

Emerging Applications

Q. Can 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole serve as a precursor for organic electronics?

Analogous bromothiadiazoles (e.g., 6-bromo-5-fluoro-benzothiadiazole) are used in organic semiconductors due to their electron-deficient cores. Methoxymethyl groups enhance solubility for solution-processed thin films .

Q. How is this compound utilized in chemical sensor development?

Functionalization with fluorophores (e.g., pyrene) enables detection of metal ions (e.g., Hg) via fluorescence quenching. The bromine atom acts as a reactive handle for covalent immobilization on sensor surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.